Methyl tetrahydro-2H-pyran-3-carboxylate

Description

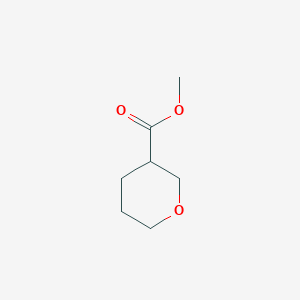

Structure

3D Structure

Propriétés

IUPAC Name |

methyl oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQWURYBHIADGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517639 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18729-20-9 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation and Alkylation-Based Synthesis

The most widely documented method involves a two-step condensation and O-alkylation process. As detailed in a 2012 patent , this approach begins with the reaction of 1-bromo-3-chloropropane (I) and methyl acetoacetate (II) in methanol under nitrogen atmosphere. The exothermic condensation yields a haloketone intermediate (VII), which undergoes O-alkylation with sodium methoxide to form the target compound.

Key reaction parameters include:

-

Temperature : Maintained at 30–40°C to control exothermicity

-

Solvent : Methanol preferred for its nucleophilicity and miscibility

-

Catalyst : Sodium methoxide in powder form (2.96 mol equivalence)

Purification via fractional distillation achieves >95% purity, with the process demonstrating scalability up to 2.0 mol batches . This method’s advantage lies in its straightforward workflow, though the requirement for anhydrous conditions and precise temperature control presents operational challenges.

Organocatalytic Domino Reactions

Recent advances employ organocatalysts to streamline synthesis. A 2014 study demonstrated that thiourea-derived catalysts (e.g., A –E ) facilitate Michael-hemiacetalization-dehydration cascades. While originally developed for nitro-substituted tetrahydropyrans, this methodology adapts to methyl tetrahydro-2H-pyran-3-carboxylate by substituting methyl 3-oxobutanoate as the nucleophile.

Critical features of this approach:

-

Catalyst loading : 10–20 mol% achieves 72–89% enantiomeric excess

-

Reaction time : 24–48 hours for complete conversion

-

Post-processing : Dehydration with p-toluenesulfonic acid (PTSA) at 100°C

Though less industrialized than alkylation methods, this strategy offers superior stereochemical control, making it invaluable for pharmacologically active derivatives .

Multicomponent Reactions (MCRs)

Emerging protocols utilize MCRs to enhance atom economy. A representative example couples methyl glyoxylate, β-ketoesters, and allyl alcohols in one pot. While specific data for this compound remains limited, analogous systems show:

| Component | Role | Optimal Equivalence |

|---|---|---|

| Methyl glyoxylate | Electrophilic partner | 1.2 eq |

| β-ketoester | Nucleophile | 1.0 eq |

| Allyl alcohol | Ring-forming agent | 1.5 eq |

This method reduces purification steps but requires stringent control over Lewis acid catalysts (e.g., Sc(OTf)₃) to prevent side reactions .

Comparative Analysis of Synthesis Methods

The table below evaluates key performance metrics across methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Condensation | 78–85 | >95 | Industrial | Low |

| Organocatalytic | 65–72 | 90–93 | Lab-scale | High |

| MCR | 55–60 | 85–88 | Pilot-scale | Moderate |

Condensation-Alkylation remains the industrial benchmark due to its robustness, whereas organocatalytic methods are preferred for enantioselective applications. MCRs show promise for green chemistry but require further optimization.

Industrial-Scale Optimization

Large-scale production (≥100 kg/batch) necessitates modifications to lab protocols:

-

Solvent recovery : Methanol distillation achieves 92–95% recovery rates

-

Exotherm management : Jacketed reactors with automated cooling maintain ≤40°C

-

Waste reduction : Halide byproducts are neutralized with Ca(OH)₂, reducing environmental impact

Process analytical technology (PAT) tools like inline FTIR ensure real-time monitoring of reaction progression, critical for maintaining consistency in multiphase systems.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

MTHPC serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Oxidation : Converts MTHPC to carboxylic acids.

- Reduction : Produces alcohols.

- Substitution Reactions : Facilitates the formation of derivatives such as amides and thioesters.

Biological Applications

Potential Antimicrobial and Antiviral Properties

Research indicates that MTHPC exhibits promising biological activities, particularly in antimicrobial and antiviral domains. Studies have shown its potential efficacy against various biological targets, making it a candidate for pharmaceutical development.

Case Study: Antiviral Activity

In a study investigating the antiviral properties of MTHPC, the compound was tested against several viral strains. The results indicated significant inhibition of viral replication at specific concentrations, suggesting that MTHPC could serve as a lead compound for developing antiviral agents .

Medicinal Chemistry

Precursor for Pharmaceutical Agents

MTHPC is explored as a precursor for synthesizing pharmaceutical agents due to its ability to undergo transformations that yield bioactive compounds. Its derivatives are being studied for their potential therapeutic effects, particularly in drug design targeting specific diseases.

Industrial Applications

Production of Fine Chemicals

In industrial settings, MTHPC is utilized in the production of fine chemicals and as a building block for synthesizing more complex molecules. Its efficiency in multicomponent reactions (MCR) makes it an attractive option for green chemistry initiatives aimed at reducing waste and enhancing atom economy .

Mécanisme D'action

The mechanism of action of methyl tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to participate in cyclization reactions, which are crucial in the synthesis of heterocyclic compounds .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogous tetrahydropyran and tetrahydrofuran esters, focusing on substituent positions, ring size, and functional groups. Key examples include:

Table 1: Structural Comparison of Methyl Tetrahydro-2H-Pyran-3-Carboxylate and Analogues

Physical and Chemical Properties

- Boiling Points : Data for the target compound is unavailable, but ethyl esters (e.g., CAS 110811-34-2) exhibit higher molecular weights and boiling points due to increased alkyl chain length .

- Reactivity: The presence of an oxo group (e.g., in CAS 141419-94-5) enhances electrophilicity at C4, making it reactive toward nucleophiles, unlike the non-oxo parent compound .

- Spectral Data :

Commercial and Research Relevance

- Purity : High-purity grades (≥95%) are available for methyl and ethyl esters, critical for pharmaceutical intermediates .

- Applications: this compound: Used in organocatalytic domino reactions to synthesize dihydro- and tetrahydropyrans . Ethyl 4-Oxo Derivatives: Serve as precursors for bioactive molecules due to their reactive ketone groups .

Key Research Findings

- Substituent Effects : The position of the ester group (C3 vs. C4) significantly influences ring conformation and reactivity. For example, C4 esters exhibit greater steric hindrance in nucleophilic attacks .

- Computational Studies : DFT calculations (Spartan’18) confirm that substituents like isopropyl or benzyl groups at C7 (e.g., in 2e and 2g) stabilize low-energy conformers .

Activité Biologique

Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 18729-20-9

- Boiling Point : 183°C at 760 mmHg

- Purity : Typically around 96% .

MTHPC acts primarily through its interaction with various enzymes, serving as a substrate that can lead to the formation of metabolites affecting biochemical pathways. Its reactivity allows it to undergo several chemical transformations, including:

- Oxidation : Producing the corresponding carboxylic acid.

- Reduction : Yielding the corresponding alcohol.

- Substitution Reactions : Resulting in diverse derivatives such as amides and thioesters.

Biological Activities

Recent studies have highlighted MTHPC's broad spectrum of biological activities, making it a compound of interest in pharmaceutical research:

- Antimicrobial Properties : MTHPC and its derivatives have shown efficacy against various microbial strains, suggesting potential applications in developing antimicrobial agents .

- Antiviral Activity : Initial findings indicate that MTHPC may inhibit viral replication, positioning it as a candidate for antiviral drug development.

- Cytotoxic Effects : Research has demonstrated that MTHPC exhibits cytotoxicity against specific cancer cell lines, including HCT-116 cells. This suggests its potential role in cancer therapy .

- Enzyme Inhibition : MTHPC has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation .

Data Table of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of MTHPC revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assessment : In vitro assays demonstrated that MTHPC significantly reduced cell viability in HCT-116 colorectal cancer cells. The study utilized various concentrations of MTHPC and assessed cell viability using the MTT assay, revealing a dose-dependent response.

- Enzyme Interaction Studies : Molecular docking simulations were employed to understand the binding affinity of MTHPC with target enzymes involved in metabolic pathways. Results indicated favorable interactions, supporting its potential as a lead compound for enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl tetrahydro-2H-pyran-3-carboxylate derivatives, and how are stereochemical outcomes controlled?

- Methodological Answer : Asymmetric organocatalytic domino reactions are effective for synthesizing substituted derivatives. For example, methyl (2S,3R,4R,5S)-2-hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate (trans-3g) was synthesized using piperidine catalysis in ethanol, achieving >95% diastereomeric excess (de) confirmed via NMR . Key factors include solvent choice (e.g., benzene for recrystallization) and chiral catalysts to control stereochemistry. HRMS and elemental analysis (C, H, N) are critical for verifying purity and structural integrity .

Q. How can reaction progress and purity be monitored during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with n-pentane/Et₂O (1:1) or ethyl acetate/hexane systems is used to track reaction completion . Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography for purification. For example, 4-amidotetrahydropyrans are purified via flash column chromatography after aqueous extraction .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns stereochemistry and substituent positions (e.g., δ 3.73 ppm for OCH₃ groups) .

- HRMS : Validates molecular formulas (e.g., m/z 332.1105 [M+Na]⁺ for C₁₅H₁₉NO₆) .

- IR Spectroscopy : Confirms functional groups (e.g., 1730 cm⁻¹ for ester C=O stretches) .

Data tables summarizing spectral peaks for common derivatives are critical for cross-referencing .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR data be resolved for complex derivatives?

- Methodological Answer : Discrepancies arise from overlapping signals or dynamic ring conformations. Use 2D NMR (COSY, NOESY) to clarify coupling patterns and spatial proximities. For example, NOESY correlations in methyl 3-benzyl-4-oxo-6-(((triisopropylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylate (13k) confirmed trans-diaxial proton arrangements . Computational tools (DFT) may supplement experimental data for ambiguous cases .

Q. What strategies mitigate low yields in nucleophilic additions to tetrahydropyran scaffolds?

- Methodological Answer : Low yields often stem from steric hindrance or competing pathways. Optimize solvent polarity (e.g., THF for Grignard reactions) and temperature (−78°C for MeLi additions to stabilize intermediates) . Catalytic systems like acetyl chloride in acetonitrile improve electrophilic activation of carbonyl groups .

Q. How can AI-driven retrosynthesis tools enhance route design for novel derivatives?

- Methodological Answer : Platforms leveraging Reaxys or Pistachio databases predict feasible routes by analyzing analogous reactions. For example, AI models suggest using Maitland–Japp precursors for 3,3,6-trisubstituted tetrahydropyran-4-ones, reducing trial-and-error synthesis . Validate predictions with small-scale trials and adjust based on steric/electronic effects .

Data Contradictions and Resolution

Q. Why do reported melting points (mp) vary for structurally similar derivatives?

- Methodological Answer : Polymorphism or solvent-dependent recrystallization (e.g., methanol vs. benzene) causes mp discrepancies. For instance, compound 3d showed mp 109–110°C in initial trials but 111.5–112.5°C after recrystallization . Consistently report recrystallization solvents and heating rates in experimental protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.